Dutasteride α-Dimer Dutasteride α-Dimer
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203620
InChI:
SMILES:
Molecular Formula: C₄₆H₅₅F₆N₃O₄
Molecular Weight: 827.94

Dutasteride α-Dimer

CAS No.:

Cat. No.: VC0203620

Molecular Formula: C₄₆H₅₅F₆N₃O₄

Molecular Weight: 827.94

* For research use only. Not for human or veterinary use.

Dutasteride α-Dimer -

Specification

Molecular Formula C₄₆H₅₅F₆N₃O₄
Molecular Weight 827.94

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Dutasteride α-Dimer is identified by the CAS number 1648593-70-7 and possesses the molecular formula C46H55F6N3O4 with a calculated molecular weight of 827.94 g/mol . The IUPAC name for this compound is exceptionally complex: (1S,3a**S,3b**S,5a**R,9a**R,9b**S,11a**S)-6-[(1R,3a**S,3b**S,5a**R,9a**R,9b**S,11a**S)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide .

This compound is also known by several synonyms:

  • Dutasteride Impurity H (European Pharmacopoeia)

  • Dutasteride Dimer 1

  • N-[2,5-Bis(Trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17α-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide

  • EK7U4TU8YW (UNII identifier)

Physical and Chemical Properties

The physical appearance of Dutasteride α-Dimer is characterized as an off-white to pale yellow solid . Its solubility properties indicate that it is slightly soluble in chloroform, which affects its behavior during analytical procedures and purification processes . The recommended storage condition for this compound is -20°C in a freezer, suggesting stability concerns at higher temperatures .

PropertyValue
Molecular FormulaC46H55F6N3O4
Molecular Weight827.94 g/mol
Physical AppearanceOff-White to Pale Yellow Solid
SolubilitySlightly soluble in Chloroform
Storage Condition-20°C Freezer
CAS Number1648593-70-7

From a structural perspective, Dutasteride α-Dimer represents a complex molecule formed through the dimerization of the parent dutasteride compound. The structural complexity is reflected in its computed properties, which include:

  • Hydrogen Bond Donor Count: 2

  • Hydrogen Bond Acceptor Count: 10

  • Rotatable Bond Count: 3

  • Exact Mass: 827.40967622 Da

Formation and Synthesis

Formation During Dutasteride Production

The formation of Dutasteride α-Dimer occurs primarily during the synthesis of dutasteride. During pharmaceutical production processes, various chemical reactions and conditions can lead to the formation of dimer impurities. Research indicates that these impurities typically appear in HPLC analyses at concentrations ranging from 0.05% to 0.1% during the process development of dutasteride .

The exact mechanism of dimer formation is related to specific synthetic steps in dutasteride production. According to patent literature, the generation of impurities including dimers can occur during oxidative dehydrogenation steps in the synthetic pathway . The preparation of dutasteride involves several complex transformations of steroidal intermediates, and variations in reaction conditions can influence the type and amount of impurities formed.

Structural Relationship to Parent Compound

Dutasteride α-Dimer maintains structural elements from the parent compound but exists as a dimeric form. The structural relationship between dutasteride and its α-dimer can be understood through the dimer's composition, which essentially consists of two dutasteride-derived moieties connected through a specific chemical linkage. The dimer incorporates structural components from dutasteride's steroidal backbone and maintains the characteristic trifluoromethyl-substituted phenyl group that is important for the biological activity of the parent compound .

Analytical Detection and Characterization

Mass Spectrometric Identification

Mass spectrometry provides essential structural confirmation for Dutasteride α-Dimer. The compound's exact mass of 827.40967622 Da serves as a specific identifier in mass spectrometric analyses . When analyzed using liquid chromatography-mass spectrometry (LC-MS), the molecular ion peak corresponds to the calculated molecular weight, providing verification of the compound's identity.

Research studies have utilized LC-MS methods to identify various impurities in dutasteride samples, with the dimer being one of the significant impurities detected . The mass spectral characteristics provide complementary information to chromatographic data, enhancing the reliability of impurity identification.

Pharmaceutical Significance and Quality Control

PharmacopoeiaDesignationAcceptance Limit
USPDutasteride α-dimerNMT 0.3%
European PharmacopoeiaImpurity HSimilar limits apply

Research Applications and Future Directions

Use as Analytical Reference Standard

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